molecular formula C25H24N6OS B10899975 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(naphthalen-1-yl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(naphthalen-1-yl)hydrazinecarbothioamide

Cat. No.: B10899975
M. Wt: 456.6 g/mol
InChI Key: LVEPGFBBXNUOML-UHFFFAOYSA-N
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Description

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. For instance, the reaction of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with appropriate reagents can yield the desired core structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It is known to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent signal transduction, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific functional groups that confer distinct biological activities and chemical reactivity. Its ability to inhibit TRKs with high specificity makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C25H24N6OS

Molecular Weight

456.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C25H24N6OS/c1-31-23-21(22(30-31)16-11-12-16)18(13-20(26-23)15-9-10-15)24(32)28-29-25(33)27-19-8-4-6-14-5-2-3-7-17(14)19/h2-8,13,15-16H,9-12H2,1H3,(H,28,32)(H2,27,29,33)

InChI Key

LVEPGFBBXNUOML-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC=CC5=CC=CC=C54)C(=N1)C6CC6

Origin of Product

United States

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